1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine is a synthetic organic compound that belongs to the indazole class of compounds. Indazoles are known for their diverse biological activities, including potential applications in medicinal chemistry. This compound features a piperidine ring and a tetrahydroindazole moiety, suggesting it may exhibit interesting pharmacological properties.
This compound is classified as an indazole derivative due to its structural components. Indazole derivatives are recognized for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the piperidine ring further enhances its potential as a bioactive molecule.
The synthesis of 1-((4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine typically involves several steps:
The reaction conditions may vary based on the specific reagents used but often include solvents like methanol or ethanol and catalysts such as hydrochloric acid to facilitate cyclization. The completion of reactions is typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
The molecular structure of 1-((4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine can be represented by its molecular formula . The compound features:
The molecular weight of this compound is approximately 248.34 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or N-oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The amine group in this compound can participate in substitution reactions where it can be replaced by other functional groups under suitable conditions.
The outcomes of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides while reduction may lead to amines or alcohols.
The mechanism of action for 1-((4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine is not fully elucidated but is hypothesized based on its structural features:
Research into its pharmacodynamics and pharmacokinetics is ongoing to better understand its therapeutic potential .
Relevant data regarding these properties can be obtained through standard laboratory analyses such as NMR spectroscopy and infrared spectroscopy .
Indazole derivatives represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles and capacity for targeted molecular interactions. The 4,5,6,7-tetrahydro-1H-indazole core—a partially saturated variant of indazole—enhances conformational flexibility while retaining key hydrogen-bonding capabilities. Its bicyclic structure features a pyrazole ring fused to a cyclohexene moiety, enabling interactions with hydrophobic pockets and catalytic residues in biological targets [2] [8]. Notably, the NH group at position 1 and the sp²-hybridized nitrogen at position 2 serve as hydrogen bond donors/acceptors, while the C3 position allows for derivatization to modulate target affinity [8].
Table 1: Bioactivity Profiles of Indazole Derivatives
Compound Class | Key Targets | Pharmacological Role | Structural Determinants |
---|---|---|---|
1H-Indazoles (e.g., Bendazac) | Cyclooxygenase | Anti-inflammatory | C3 carboxylic acid |
Tetrahydroindazoles | Sigma-2 receptors | Antiproliferative agents | C3 alkyl/aryl extensions |
Niraparib | PARP-1 | Anticancer (DNA repair) | Chiral piperidine at C3 |
Hybrid derivatives | Sigma-2/JAK kinases | Multitargeted agents | Piperidine-3-amine linkage at C3 |
The tetrahydroindazole scaffold demonstrates exceptional adaptability in oncology applications. Studies indicate that substitutions at C3 significantly influence target selectivity: aminomethyl groups enhance engagement with intracellular receptors like sigma-2 (σ2R/TMEM97), while bulkier hydrophobic chains improve kinase inhibition [2] [3]. For example, 3-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole (CAS 26396-84-9) serves as a precursor for cytotoxic agents, where the C3 amine enables covalent conjugation with electrophilic warheads or secondary pharmacophores [5] [8]. This positional flexibility underpins the scaffold’s utility in hybrid drug design.
The fusion of tetrahydroindazole with piperidin-3-amine—exemplified by 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine—creates a dual-pharmacophore system with complementary binding modalities. The tetrahydroindazole moiety anchors the hybrid in hydrophobic protein cavities, while the piperidine-3-amine provides:
Table 2: Hybridization-Driven Synergies in Receptor Binding
Pharmacophoric Element | Sigma-2 Receptor Contribution | Kinase Inhibition Contribution |
---|---|---|
Tetrahydroindazole core | High-affinity hydrophobic pocket engagement (Kᵢ = 16–839 nM) | Allosteric JAK/STAT modulation |
Piperidine-3-amine linker | Salt bridge formation with Glu172 | H-bond donation to hinge region residues |
Methylene spacer | Optimal distance (4–6 bonds) between pharmacophores | Reduced steric clash in ATP-binding sites |
Sigma-2 receptors (recently identified as TMEM97 proteins) are overexpressed in proliferating cancer cells and regulate calcium signaling and lipid metabolism [4]. Hybrid analogs leverage the tetrahydroindazole’s affinity for σ2R’s hydrophobic subpockets and the piperidine amine’s interaction with conserved glutamate residues. Molecular modeling confirms that the methylene spacer between indazole-C3 and piperidine optimizes distance for simultaneous engagement of both domains, enhancing σ2R selectivity over σ1R by >625-fold [3] [4]. Additionally, this spacer mitigates metabolic degradation at the benzylic position, improving pharmacokinetic stability [2].
The development of tetrahydroindazole pharmacophores evolved through three key phases:
Phase 1: Early Indazole Applications (Pre-2010)
Initial explorations focused on simple 1H-indazoles like benzydamine (anti-inflammatory) and bendazac (antioxidant). Saturation of the carbocyclic ring emerged as a strategy to improve solubility and reduce planar toxicity, yielding 4,5,6,7-tetrahydro-1H-indazole cores [8].
Phase 2: Synthetic Methodology Expansion (2010–2020)
Advances in catalytic C–H amination enabled efficient tetrahydroindazole functionalization:
Route A: Pd-Catalyzed Amination Step 1: o-Haloaryl ketone + hydrazine → hydrazone intermediate Step 2: CuI/K₂CO₃-mediated cyclization → 1-substituted tetrahydroindazole Step 3: C3 bromination → Pd-catalyzed coupling with N-Boc-piperidin-3-amine Route B: Reductive Cyclization Step 1: 2-nitrobenzaldehyde + piperidin-3-amine → imine intermediate Step 2: Organophosphorus-mediated N–N bond formation → fused indazoline Step 3: Dehydrogenation → aromatic tetrahydroindazole [8]
Phase 3: Targeted Hybridization (Post-2020)
Rational design integrated piperidine motifs to exploit synergistic σ2R affinity. Compounds like 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine emerged from structure-activity relationship (SAR) studies showing that C3-aminomethyl derivatives enhanced cellular permeability and reduced P-glycoprotein efflux compared to aryl analogs [3] [4]. Current research focuses on optimizing spacer length and piperidine substitution to balance σ2R affinity (Kᵢ < 20 nM) and metabolic stability [2] [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: